![molecular formula C10H12ClNO4 B3029095 Dimethyl 3-aminophthalate hydrochloride CAS No. 52412-63-2](/img/structure/B3029095.png)
Dimethyl 3-aminophthalate hydrochloride
Overview
Description
Dimethyl 3-aminophthalate hydrochloride is a chemical compound with the molecular formula C10H12ClNO4 . It is a derivative of 3-Aminophthalic acid, which is a product of the oxidation of luminol . The compound is used in various applications, including as a reagent in chemical reactions .
Molecular Structure Analysis
The molecular structure of Dimethyl 3-aminophthalate hydrochloride is represented by the SMILES string: COC(=O)C1=C(C(=CC=C1)N)C(=O)OC.Cl . This represents the arrangement of atoms and their bonds.Physical And Chemical Properties Analysis
Dimethyl 3-aminophthalate hydrochloride appears as a pale-yellow to yellow-brown to brown liquid or solid . It should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Carcinogenic Agent Evaluation
Dimethyl 3-aminophthalate hydrochloride has been evaluated as a potential carcinogenic agent in rats. The results indicated that it is unsuitable as a carcinogenic agent, suggesting the need for further experiments with the free amine form, potentially utilizing radioactive tagging to determine the carcinogenic metabolite (Higgins, Grossi, Conte, & Rousselot, 1968).
Synthesis of 3-Hydroxyphthalates
The compound has been used in the synthesis of 3-hydroxyphthalates via a Diels–Alder reaction. This process involves the ring-opening aromatization reaction of Diels–Alder adducts, contributing to the field of organic synthesis (Shinohara et al., 2011).
Environmental Detection
A biotin–streptavidin-amplified system based on real-time immune-PCR (BA-rt-IPCR) techniques has been developed for detecting Dimethyl phthalate (DMP) in beverage and drinking water samples. In this assay, dimethyl 3-aminophthalate was selected as the optimal DMP hapten to prepare high titer of rabbit polyclonal anti-DMP antibodies, showcasing its application in environmental detection (Sun & Zhuang, 2015).
Gold(I) Chemistry
Dimethyl 5-aminoisophthalate, a related compound, has been used as a ligand in gold(I) chemistry. This includes the formation of model complexes for macrocyclic gold compounds, demonstrating its utility in inorganic chemistry and material science (Wiedemann, Gamer, & Roesky, 2009).
Spectrophotometric Analysis
The compound has been utilized in spectrophotometric analysis for the detection of chemicals in various samples. For instance, its derivatives have been used in the detection of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in environmental samples, highlighting its role in analytical chemistry (Seno, Matumura, Oshima, & Motomizu, 2008).
Safety And Hazards
Dimethyl 3-aminophthalate hydrochloride is classified under the GHS07 hazard class. It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
While specific future directions for Dimethyl 3-aminophthalate hydrochloride are not mentioned in the searched resources, related compounds have been studied for their potential applications. For instance, Dimethyl fumarate has been used in the treatment of multiple sclerosis , and 3-Aminophthalic acid has been used in forensic applications . These uses suggest potential avenues for future research and application of Dimethyl 3-aminophthalate hydrochloride.
properties
IUPAC Name |
dimethyl 3-aminobenzene-1,2-dicarboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.ClH/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2;/h3-5H,11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGJCHLNFJKFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20733782 | |
Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-aminophthalate hydrochloride | |
CAS RN |
52412-63-2 | |
Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20733782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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